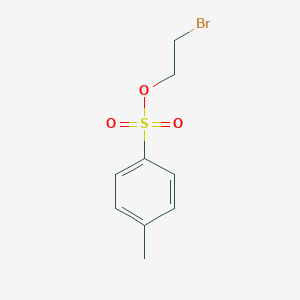

2-Bromoethyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMNMMFAYJZNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390633 | |

| Record name | 2-bromoethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19263-21-9 | |

| Record name | 2-bromoethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoethyl 4-methylbenzenesulfonate: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromoethyl 4-methylbenzenesulfonate, a versatile bifunctional reagent widely utilized in organic synthesis. Commonly known as 2-bromoethyl tosylate, this compound serves as a potent alkylating agent, enabling the introduction of a bromoethyl group into a wide array of nucleophilic substrates. Its utility is underscored by the exceptional leaving group ability of the tosylate moiety, facilitating efficient nucleophilic substitution reactions. This guide delves into the core chemical properties, provides a detailed protocol for its synthesis and purification, explores its reactivity through the lens of reaction mechanisms, and highlights its applications in contemporary research, particularly in the synthesis of bioactive molecules and imaging agents.

Introduction

This compound, with the CAS number 19263-21-9, is a sulfonate ester that has carved a significant niche in the toolbox of synthetic organic chemists.[1][2] Its structure uniquely combines a reactive bromine atom and a highly effective tosylate leaving group, rendering it a valuable precursor for the introduction of the 2-bromoethyl moiety in a variety of molecular scaffolds. This bifunctionality is particularly advantageous in the construction of complex molecules, including pharmaceuticals and molecular probes, where sequential functionalization is often required. This guide aims to provide a detailed and practical understanding of this reagent, empowering researchers to effectively harness its synthetic potential.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁BrO₃S | [2] |

| Molecular Weight | 279.15 g/mol | [2] |

| Appearance | White to off-white solid | |

| Boiling Point | 365.6 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| CAS Number | 19263-21-9 | [2] |

| Synonyms | 2-Bromoethyl tosylate, Ethanol, 2-bromo-, 1-(4-methylbenzenesulfonate), Toluene-4-sulfonic acid 2-bromo-ethyl ester | [3][4] |

| Storage | 2-8 °C, under an inert atmosphere | [2] |

Synthesis and Purification

The most common and efficient method for the preparation of this compound involves the reaction of 2-bromoethanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromoethanol

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride, TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base and Tosyl Chloride: Add anhydrous pyridine (1.2 eq) to the cooled solution. Dissolve 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by recrystallization.[5][6][7][8][9] Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the pure crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are invaluable for structural elucidation.

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group, the methylene protons of the ethyl chain, and the methyl protons of the tosyl group.

-

~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.

-

~7.4 ppm (d, 2H): Aromatic protons meta to the sulfonyl group.

-

~4.3 ppm (t, 2H): Methylene protons adjacent to the tosylate oxygen (-O-CH₂-).

-

~3.6 ppm (t, 2H): Methylene protons adjacent to the bromine atom (-CH₂-Br).

-

~2.4 ppm (s, 3H): Methyl protons of the tosyl group.

¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

-

~145 ppm: Quaternary aromatic carbon attached to the sulfur atom.

-

~132 ppm: Quaternary aromatic carbon attached to the methyl group.

-

~130 ppm: Aromatic CH carbons meta to the sulfonyl group.

-

~128 ppm: Aromatic CH carbons ortho to the sulfonyl group.

-

~68 ppm: Methylene carbon adjacent to the tosylate oxygen (-O-CH₂-).

-

~28 ppm: Methylene carbon adjacent to the bromine atom (-CH₂-Br).

-

~21 ppm: Methyl carbon of the tosyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Characteristic absorption peaks for the tosylate group are expected.[1][10]

-

~1360 cm⁻¹ and ~1175 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonate ester.

-

~1600 cm⁻¹ and ~1495 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~950 cm⁻¹: S-O-C stretching vibration.

-

~2900-3000 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be observed at m/z 278 and 280 in a roughly 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of the tosyl group or the bromine atom.

Reactivity and Reaction Mechanisms

The synthetic utility of this compound stems from its ability to act as a potent electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This facilitates reactions with a wide range of nucleophiles, typically proceeding through an Sₙ2 mechanism.[7][11][12][13][14][15][16][17][18]

The Sₙ2 Reaction Mechanism

The reaction with a generic nucleophile (Nu⁻) proceeds via a backside attack on the carbon atom attached to the tosylate group. This is a concerted, one-step mechanism where the bond to the nucleophile forms as the bond to the leaving group breaks.

Caption: General Sₙ2 reaction mechanism for this compound.

This mechanism leads to an inversion of stereochemistry if the reaction occurs at a chiral center. However, in the case of this compound, the reacting carbon is not chiral.

Reactions with Various Nucleophiles

-

Amine Nucleophiles: Primary and secondary amines readily react to form the corresponding N-substituted 2-bromoethylamines. This is a fundamental transformation for the synthesis of various nitrogen-containing heterocycles and other bioactive molecules.

-

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, react to yield 2-bromoethyl ethers.

-

Sulfur Nucleophiles: Thiols, in the presence of a base, are excellent nucleophiles and react efficiently to produce 2-bromoethyl thioethers.

Applications in Organic Synthesis and Drug Development

The unique bifunctional nature of this compound makes it a valuable building block in multi-step syntheses.

Synthesis of Bioactive Heterocycles

The bromoethyl group introduced by this reagent can undergo subsequent intramolecular cyclization with a suitably positioned nucleophile to form a variety of heterocyclic ring systems, which are prevalent in many drug molecules.

Development of PET Tracers

A significant application of this compound is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET).[15][16][19][20][21] The tosylate group can be displaced by a fluoride-18 (¹⁸F) ion, a commonly used positron-emitting radionuclide. The resulting 2-[¹⁸F]fluoroethyl bromide can then be used to introduce the fluoroethyl group into a target molecule. This strategy has been employed in the development of PET tracers for imaging various biological targets, including tumors and myocardial perfusion.[15][16]

Linker Chemistry in Bioconjugation

The bromoethyl group can serve as a handle for further functionalization, making this compound a potential precursor for the synthesis of crosslinkers and spacers used in bioconjugation.[18][22][23][24] These linkers are crucial for connecting biomolecules, such as proteins or nucleic acids, to other molecules like fluorescent dyes, drugs, or solid supports.

Synthesis of Anticancer and Antimicrobial Agents

While direct examples are emerging, the structural motif provided by this compound is relevant to the synthesis of compounds with potential therapeutic applications. For instance, related benzenesulfonate scaffolds have shown promising anticancer activity.[9] The ability to introduce a reactive bromoethyl group allows for the construction of complex molecules that can be screened for various biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid:

Note: Detailed toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with care, assuming it is potentially hazardous.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its defining feature is the presence of two distinct reactive sites: a bromine atom and an excellent tosylate leaving group. This bifunctionality, coupled with its straightforward synthesis, makes it an invaluable tool for researchers in academia and industry. From the construction of complex bioactive molecules to the development of cutting-edge diagnostic imaging agents, the applications of 2-bromoethyl tosylate continue to expand, solidifying its importance in the ever-evolving landscape of chemical science.

References

- Material Safety Data Sheet. (2012-06-04).

- ChemShuttle.

- ResearchGate. FTIR spectra of tosyl starch samples obtained in different solvent systems.

- Wiley-VCH. (2007).

- BLD Pharm.

- BOC Sciences.

- YouTube. (2021-02-24). SN2 Reaction Mechanisms.

- Master Organic Chemistry. (2012-07-04). The SN2 Reaction Mechanism.

- Chemistry LibreTexts. (2024-09-30). 11.2: The Sₙ2 Reaction.

- Organic Syntheses Procedure. Ethanesulfonic acid, 2-bromo-, sodium salt.

- ResearchGate. (2025-02-16).

- University of Rochester, Department of Chemistry.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

- Isolation and Purification of Organic Compounds Recrystalliz

- YouTube. (2022-03-20). How Does SN2 Work? Step-by-Step Guide!

- PubMed. (2012). Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging.

- ResearchGate. (2025-08-09). Use of 2-[18F]fluoroethyl bromide in synthesis of O -(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors.

- YouTube. (2013-08-27). SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution by Leah4sci.

- ChemRxiv. Synthesis and preclinical evaluation of [18F]PF04217903, a selective MET PET tracer.

- NIH. (2021-04-09). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.

- YouTube. (2023-09-08). How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|.

- YouTube. (2018-05-03).

- NMRDB.org. Predict 13C carbon NMR spectra.

- Organic Syntheses Procedure. 4 - Organic Syntheses Procedure.

- Fluorochem.

- YouTube. (2023-09-11). How to Predict NMR in ChemDraw.

- Lumiprobe.

- Radiology Key. (2016-09-09). Synthesis of PET Radiopharmaceuticals.

- PMC - PubMed Central. (2022-02-26). Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling.

- PMC - PubMed Central. (2023-06-05). Radiochemistry for positron emission tomography.

- YouTube. (2024-05-17).

- Gaussian. (2017-06-21). Comparing NMR Methods in ChemDraw and Gaussian.

- PMC - PubMed Central. (2024-04-04). Special Issue “Development and Synthesis of Biologically Active Compounds”.

- PubMed. Design, synthesis, and biological evaluation of (E)-styrylbenzylsulfones as novel anticancer agents.

Sources

- 1. youtube.com [youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. gaussian.com [gaussian.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. rubingroup.org [rubingroup.org]

- 7. mt.com [mt.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. youtube.com [youtube.com]

- 11. orgsyn.org [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. fluorochem.co.uk [fluorochem.co.uk]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 21. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. lumiprobe.com [lumiprobe.com]

- 24. Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromoethyl Tosylate from 2-Bromoethanol

This guide provides a comprehensive overview of the synthesis of 2-bromoethyl tosylate, a critical bifunctional molecule widely employed in organic synthesis and drug development. Its utility stems from the presence of two distinct reactive sites: a terminal bromide, which is a good nucleofuge, and a tosylate group, an excellent leaving group. This dual reactivity allows for sequential, selective functionalization, making it a valuable building block for complex molecular architectures.

The conversion of 2-bromoethanol to 2-bromoethyl tosylate is a classic example of activating a hydroxyl group to facilitate subsequent nucleophilic substitution reactions.[1][2] This guide will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss essential safety and analytical considerations.

Mechanistic Insights: The Tosylation Reaction

The synthesis of 2-bromoethyl tosylate from 2-bromoethanol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1] This reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][3]

The reaction can be visualized as a two-step process:

-

Activation of the Alcohol : The lone pair of electrons on the oxygen atom of 2-bromoethanol attacks the sulfur atom of tosyl chloride.

-

Deprotonation and Product Formation : The base abstracts the proton from the resulting oxonium ion, and the chloride ion is expelled, leading to the formation of 2-bromoethyl tosylate.

It is crucial to note that the configuration of the carbon atom bearing the hydroxyl group is retained because the C-O bond of the alcohol is not broken during the tosylation process.[1]

Caption: Mechanism of 2-bromoethyl tosylate synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-bromoethyl tosylate. The protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Reagent and Solvent Properties

A thorough understanding of the properties of all reagents and solvents is paramount for both safety and reaction success.

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |

| 2-Bromoethanol | C₂H₅BrO | 124.97 | 149-150 | 1.763 | Toxic, Corrosive, Flammable |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 134 (10 mmHg) | 1.337 | Corrosive, Lachrymator |

| Pyridine | C₅H₅N | 79.10 | 115 | 0.982 | Flammable, Toxic, Irritant |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.326 | Carcinogen, Irritant |

Step-by-Step Synthesis Workflow

The following protocol is a general method that can be adapted based on the specific scale of the reaction.

1. Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromoethanol (1.0 eq.).

-

Dissolve the 2-bromoethanol in anhydrous dichloromethane (DCM) (approximately 10 volumes).

-

Cool the solution to 0 °C using an ice-water bath.

2. Addition of Reagents:

-

Slowly add pyridine (1.5 eq.) to the stirred solution.

-

In a separate beaker, dissolve p-toluenesulfonyl chloride (1.2-1.5 eq.) in a minimal amount of anhydrous DCM.

-

Transfer the tosyl chloride solution to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.[3]

3. Reaction Monitoring:

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to 4 hours.[1]

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3] If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[1]

4. Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with:

-

1 M HCl to remove excess pyridine.

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Brine (saturated NaCl solution) to remove residual water.[1]

-

5. Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-bromoethyl tosylate.[1]

Caption: Experimental workflow for the synthesis of 2-bromoethyl tosylate.

Purification and Characterization

The crude product can often be used directly in subsequent steps if of sufficient purity. However, for applications requiring high purity, purification by column chromatography on silica gel is recommended.

Analytical Data Summary

The identity and purity of the synthesized 2-bromoethyl tosylate should be confirmed by spectroscopic methods.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the tosyl group (doublets, ~7.4-7.8 ppm), methylene protons adjacent to the tosylate oxygen (~4.2 ppm, triplet), methylene protons adjacent to the bromine (~3.5 ppm, triplet), and the methyl protons of the tosyl group (~2.4 ppm, singlet). |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the two distinct methylene carbons, and the methyl carbon of the tosyl group. |

| IR Spectroscopy | Characteristic strong absorptions for the sulfonate group (S=O stretching) around 1360 and 1175 cm⁻¹, and C-O stretching around 950 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

2-Bromoethanol is toxic and corrosive.[4] Avoid inhalation and skin contact.[4]

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator.[5] It is also moisture-sensitive.[6]

-

Pyridine is flammable, toxic, and an irritant.

-

Dichloromethane is a suspected carcinogen.

Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled containers in accordance with institutional and local regulations.

Conclusion

The synthesis of 2-bromoethyl tosylate from 2-bromoethanol is a robust and fundamental transformation in organic chemistry. By understanding the underlying mechanism and adhering to a carefully designed experimental protocol, researchers can reliably produce this versatile building block for a wide range of applications in drug discovery and materials science. The self-validating nature of the described protocol, coupled with rigorous analytical characterization, ensures the synthesis of high-purity material, which is essential for the success of subsequent synthetic endeavors.

References

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 14, 2026, from [Link]

-

Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - Royal Society Publishing. (2019, February 13). Retrieved January 14, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-bromoethanol - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

-

Wiley-VCH 2006 - Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+. (2024, June 5). Retrieved January 14, 2026, from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved January 14, 2026, from [Link]

-

Can anyone convert tosylate to bromine? - ResearchGate. (2014, April 25). Retrieved January 14, 2026, from [Link]

-

2-Bromoethyl tosylate-d4 | C9H11BrO3S | CID 129854943 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

- EP0411035B1 - Process for preparing 2-bromoethyl acetate - Google Patents. (n.d.).

-

Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

NEW SYNTHESIS OF LUMATEPERONE TOSYLATE Cong Sun, Yongjun Mao,* Bo Li, Zhiyong Xu, Shun Jiang, Linlin Kang, and Han Wang College - Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]

- WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy) -3-methyl-3h-benzimi dazole- 5 - carboxamide , mek inhibitor useful in the treatment of cancer - Google Patents. (n.d.).

-

Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn. (n.d.). Retrieved January 14, 2026, from [Link]

- WO2022195500A1 - A process for the preparation of lumateperone tosylate intermediate - Google Patents. (n.d.).

-

Benzene, (2-bromoethyl)- - the NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

physical and chemical properties of 2-bromoethyl 4-methylbenzenesulfonate

An In-depth Technical Guide to 2-Bromoethyl 4-Methylbenzenesulfonate for Advanced Research Applications

Introduction: A Bifunctional Tool for Chemical Innovation

This compound, commonly referred to as 2-bromoethyl tosylate, is a sulfonate ester of significant interest to the scientific community, particularly those in organic synthesis and medicinal chemistry.[] Its molecular architecture, featuring two distinct electrophilic centers, makes it a potent and versatile bifunctional reagent. This guide, prepared for researchers and drug development professionals, delves into the core physicochemical properties, reactivity, synthesis, and handling of this compound, providing the mechanistic insights necessary for its effective application.

Molecular Structure and Physicochemical Properties

The compound's utility is rooted in its structure, which combines a reactive alkyl bromide with an excellent leaving group, the p-toluenesulfonate (tosylate) moiety. This duality allows for sequential or selective reactions, a valuable attribute in the construction of complex molecules.

Caption: Chemical structure of this compound.

The key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 19263-21-9 | [2] |

| Molecular Formula | C₉H₁₁BrO₃S | [][2] |

| Molecular Weight | 279.15 g/mol | [][2] |

| Appearance | Data not consistently available; likely a solid or oil | |

| Boiling Point | 365.6 ± 25.0 °C at 760 mmHg | [] |

| Density | 1.5 ± 0.1 g/cm³ | [] |

| Purity | Typically ≥95% | [][2] |

| Synonyms | 2-bromoethyl tosylate; Ethanol, 2-bromo-, 1-(4-methylbenzenesulfonate) | [][3] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCBr | [] |

| InChI Key | LTMNMMFAYJZNTC-UHFFFAOYSA-N | [] |

Core Reactivity and Mechanistic Insights

This compound is a powerful bifunctional electrophile. Its reactivity is governed by two key sites: the carbon atom attached to the bromine (Cα) and the carbon atom attached to the tosylate oxygen (Cβ).

-

The Tosylate Group : The p-toluenesulfonate group is an exceptionally good leaving group. This is due to the resonance stabilization of the resulting tosylate anion, where the negative charge is delocalized across the three oxygen atoms and the benzene ring. Consequently, the Cβ position is highly susceptible to nucleophilic attack (Sɴ2 reaction).

-

The Bromide Group : Bromide is also a good leaving group, making the Cα position another site for nucleophilic substitution.

The strategic value of this reagent lies in the differential reactivity of these two sites. The tosylate is a significantly better leaving group than bromide. This allows for selective reaction with a nucleophile at the Cβ position while leaving the bromide intact for a subsequent transformation. This step-wise reactivity is fundamental to its use in constructing molecular linkers or introducing specific functionalities in multi-step syntheses.[]

Caption: Competing Sɴ2 reaction pathways for this compound.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via the esterification of 2-bromoethanol with 4-methylbenzenesulfonyl chloride (tosyl chloride). The causality behind this standard protocol is explained below.

Experimental Workflow

Sources

The Dual Reactivity of 2-Bromoethyl Tosylate: A Technical Guide for Synthetic Chemists

Abstract

2-Bromoethyl tosylate stands as a cornerstone bifunctional electrophile in the synthetic chemist's toolkit. Its unique molecular architecture, featuring two distinct leaving groups—a bromide and a tosylate—on adjacent carbons, imparts a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of 2-bromoethyl tosylate, moving beyond a mere recitation of reactions to a deeper understanding of the mechanistic principles that govern its synthetic utility. We will dissect the competitive nature of its reaction pathways, delve into the critical role of neighboring group participation, and provide field-proven protocols for its application, particularly in the synthesis of nitrogen-containing heterocycles—a scaffold of immense importance in drug discovery and development.

Introduction: The Tale of Two Leaving Groups

At first glance, 2-bromoethyl tosylate (1) presents a simple structure: a two-carbon linker flanked by a bromine atom and a p-toluenesulfonate (tosylate) group. However, this simplicity belies a sophisticated reactivity profile that makes it a valuable and versatile reagent. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion, making the carbon to which it is attached highly susceptible to nucleophilic attack.[1][2] Concurrently, the bromine atom, while a less superb leaving group than tosylate, is also readily displaced and plays a crucial role in the molecule's overall reactivity, often through intramolecular processes.[3]

This duality of leaving groups on a vicinal scaffold is the key to understanding the synthetic potential of 2-bromoethyl tosylate. It can act as a "one-two punch" electrophile, enabling sequential reactions or, more interestingly, concerted or near-concerted processes that lead to the rapid construction of complex molecular architectures. This guide will illuminate the factors that allow chemists to selectively harness these reactive sites.

The Dichotomy of Reactivity: SN2, E2, and the Influence of Neighboring Group Participation

The reactivity of 2-bromoethyl tosylate is primarily governed by a competition between bimolecular substitution (SN2), bimolecular elimination (E2), and a fascinating intramolecular phenomenon known as neighboring group participation (NGP).[4][5] The outcome of a reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

The Canonical SN2 and E2 Pathways

Like other primary alkyl halides and tosylates, 2-bromoethyl tosylate can undergo SN2 reactions with a variety of nucleophiles.[6][7] A strong, non-bulky nucleophile will favor a backside attack on the carbon bearing the tosylate, leading to the displacement of the tosylate group.

Conversely, in the presence of a strong, sterically hindered base, the E2 mechanism can prevail.[6][8][9] The base will abstract a proton from the carbon bearing the bromine, leading to the formation of a double bond and the elimination of both the tosylate and the bromide.

The interplay between SN2 and E2 is a classic conundrum in organic chemistry, and for 2-bromoethyl tosylate, the choice of base is paramount.

Table 1: Influence of Nucleophile/Base on the Reactivity of 2-Bromoethyl Tosylate

| Nucleophile/Base | Predominant Reaction | Product Type |

| NaN3 in DMF | SN2 | 2-Bromoethyl azide |

| NaCN in DMSO | SN2 | 3-Bromopropionitrile |

| Potassium tert-butoxide in t-BuOH | E2 | Vinyl bromide |

| Primary amine (e.g., Aniline) | SN2 / NGP | N-substituted aziridine or piperazine |

The Decisive Role of Neighboring Group Participation (NGP)

The most intriguing aspect of 2-bromoethyl tosylate's reactivity is the participation of the bromine atom as an internal nucleophile.[3][4][10] This phenomenon, also known as anchimeric assistance, can significantly accelerate reaction rates and dictate the stereochemical outcome.[4]

In the presence of a nucleophile, particularly one that is not overwhelmingly strong, the lone pair of electrons on the bromine atom can attack the adjacent carbon bearing the tosylate in an intramolecular SN2 fashion. This results in the formation of a highly reactive cyclic bromonium ion intermediate. The external nucleophile then attacks this intermediate, opening the three-membered ring.

This two-step process, involving two consecutive SN2 reactions (one intramolecular and one intermolecular), ultimately leads to a product with retention of stereochemistry at the carbon that was initially bonded to the tosylate.[5]

Figure 1: Generalized mechanism of neighboring group participation by bromine in 2-bromoethyl tosylate.

This NGP pathway is particularly significant in the synthesis of nitrogen heterocycles, where an amine nucleophile can lead to the formation of aziridines or other ring systems.[11]

Application in Heterocyclic Synthesis: A Gateway to Bioactive Molecules

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and other biologically active compounds.[11][12] 2-Bromoethyl tosylate serves as an excellent precursor for the synthesis of various nitrogen heterocycles, including piperazines, morpholines, and other related structures.

Synthesis of N-Substituted Piperazines

A common and powerful application of 2-bromoethyl tosylate is in the double alkylation of primary amines to form N-substituted piperazines. This reaction proceeds through a sequential double SN2 mechanism.

Figure 2: Workflow for the synthesis of N-substituted piperazines using 2-bromoethyl tosylate.

Experimental Protocol: Synthesis of N-Benzylpiperazine

Materials:

-

Benzylamine

-

2-Bromoethyl tosylate

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a solution of benzylamine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (3.0 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromoethyl tosylate (2.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield N-benzylpiperazine.

Causality Behind Experimental Choices:

-

Acetonitrile as Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

Potassium Carbonate as Base: A mild inorganic base is used to neutralize the HBr and HOTs formed during the reaction, driving the equilibrium towards the product. It is easily removed by filtration.

-

Excess of 2-Bromoethyl Tosylate: A slight excess of the alkylating agent ensures the complete conversion of the primary amine.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the SN2 reactions to proceed at a reasonable rate.

Handling and Storage

2-Bromoethyl tosylate is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood.

For long-term storage, it is recommended to keep 2-bromoethyl tosylate at -20°C, protected from light and moisture, to prevent degradation.[13]

Conclusion

2-Bromoethyl tosylate is a powerful and versatile reagent whose reactivity is a delicate balance of competing pathways. A thorough understanding of SN2, E2, and, most importantly, neighboring group participation is essential for harnessing its full synthetic potential. By carefully selecting reaction conditions, chemists can steer the reactivity of this bifunctional electrophile to achieve a desired synthetic outcome, particularly in the construction of valuable nitrogen-containing heterocyclic cores. This guide has provided a foundational understanding and practical protocols to empower researchers in their synthetic endeavors with this remarkable molecule.

References

-

NUCMEDCOR. (n.d.). 2-Bromoethyl tosylate (2 mg). Retrieved from [Link]

-

Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

-

University of Calgary. (n.d.). Anchimeric Assistance (Neighboring Group Participation). Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

-

ResearchGate. (2014, April 25). Can anyone convert tosylate to bromine?. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. Retrieved from [Link]

-

Toste, F. D., & Tarselli, M. A. (2010). An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]

-

Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. Retrieved from [Link]

-

NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]

-

MDPI. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 3.1: Introduction to Neighboring Group Participation, Rearrangements, and Fragmentations. Retrieved from [Link]

-

RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

-

Sciencemadness.org. (2015, May 13). Reactions of alcohols to form alkyl bromides and tosylates. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

Reddit. (2023, March 30). Alkyl tosylates can undergo either SN2 or E2 reactions. In this example, I think the alkyl tosylate will undergo E2 because the leaving group is on a tertiary carbon. Am I correct? Thank you.. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoethyl tosylate-d4. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

-

Master Organic Chemistry. (2012, September 27). Mechanism of the E2 Reaction. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

-

Sciencemadness.org. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Retrieved from [Link]

-

YouTube. (2009, October 21). SN2 Substitution of 2-tosylbutane with Bromide in ACE Organic. Retrieved from [Link]

-

Reddit. (2022, January 19). Tosylate vs bromide polarity. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Retrieved from [Link]

-

PubMed. (2015, August 17). Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. Retrieved from [Link]

-

YouTube. (2020, November 10). 7.5 E2 Reactions | Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2012, June 5). Nucleophiles and Electrophiles. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]

- 4. grokipedia.com [grokipedia.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods | MDPI [mdpi.com]

- 13. NUCMEDCOR. 2-Bromoethyl tosylate (2 mg) [nucmedcor.com]

An In-Depth Technical Guide to 2-Bromoethyl 4-Methylbenzenesulfonate: Molecular Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-bromoethyl 4-methylbenzenesulfonate, a versatile reagent in organic synthesis. This document delves into its molecular structure, physicochemical properties, a detailed and validated synthesis protocol, and its applications, with a focus on its utility in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

This compound, commonly known as 2-bromoethyl tosylate, is an organic compound with the molecular formula C₉H₁₁BrO₃S. Its structure features a bromoethyl group linked to a tosylate group, rendering it an excellent alkylating agent. The tosyl group is a well-established good leaving group in nucleophilic substitution reactions, a property conferred by the resonance stabilization of the resulting tosylate anion.

The key structural features include the electrophilic carbon adjacent to the bromine atom and the sulfonate ester functionality. This combination of a reactive alkyl halide and a superb leaving group makes it a highly valuable tool for the introduction of a bromoethyl moiety into various molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromoethyl tosylate, Toluene-4-sulfonic acid 2-bromo-ethyl ester | [2] |

| CAS Number | 19263-21-9 | |

| Molecular Formula | C₉H₁₁BrO₃S | |

| Molecular Weight | 279.15 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 365.6 ± 25.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCBr | |

| InChI | InChI=1S/C9H11BrO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the tosylation of 2-bromoethanol. This reaction exemplifies the conversion of a poor leaving group (hydroxyl) into an excellent one (tosylate). The following protocol is a detailed, self-validating system designed for high yield and purity.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromoethanol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.1 eq)

-

Anhydrous Pyridine (solvent and base)

-

Dichloromethane (DCM, for extraction)

-

1 M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Ethanol and Water (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous pyridine and add it dropwise to the cooled solution of 2-bromoethanol over 30-60 minutes. The use of pyridine serves both as the solvent and the base to neutralize the HCl generated during the reaction.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion of the reaction, pour the mixture into cold 1 M hydrochloric acid. This step protonates the pyridine, forming a water-soluble pyridinium salt that can be easily removed.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The bicarbonate wash ensures the removal of any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the tosyl chloride and reduce the yield.

-

Pyridine as Base and Solvent: Pyridine is an effective base for scavenging the HCl produced, driving the reaction to completion. Its use as a solvent ensures the reagents are fully solvated.

-

Controlled Addition at Low Temperature: The dropwise addition of tosyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Aqueous Acidic Workup: This is a crucial step to remove the pyridine, which can be difficult to separate from the product otherwise.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.3-7.9 ppm, corresponding to the protons on the p-substituted benzene ring.

-

Methylene Protons (-O-CH₂-): A triplet around δ 4.3 ppm, adjacent to the oxygen of the tosylate group.

-

Methylene Protons (-CH₂-Br): A triplet around δ 3.5 ppm, adjacent to the bromine atom.

-

Methyl Protons (-CH₃): A singlet around δ 2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Four signals in the aromatic region (δ 127-145 ppm), corresponding to the four distinct carbon environments in the p-substituted ring.

-

Methylene Carbon (-O-CH₂-): A signal around δ 68 ppm.

-

Methylene Carbon (-CH₂-Br): A signal around δ 30 ppm.

-

Methyl Carbon (-CH₃): A signal around δ 21 ppm.

IR (Infrared) Spectroscopy:

-

S=O Stretching: Strong characteristic absorptions around 1360 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric) for the sulfonate group.

-

C-O Stretching: A strong absorption around 1090 cm⁻¹.

-

Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹.

-

C-Br Stretching: A weak to medium absorption in the fingerprint region (around 600-700 cm⁻¹).

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Key fragmentation patterns would involve the loss of the bromoethyl group and the tosyl group.

Reactivity and Applications in Synthesis

This compound is a powerful and versatile bifunctional reagent. The presence of two distinct reactive sites, the C-Br bond and the tosylate as a leaving group, allows for a range of synthetic transformations.

Role as an Alkylating Agent

The primary application of 2-bromoethyl tosylate is as a bromoethylating agent. It readily reacts with a wide variety of nucleophiles, including amines, phenols, thiols, and carbanions, to introduce the 2-bromoethyl group. This functionality can then be further manipulated, for example, by subsequent cyclization or substitution reactions.

Applications in Pharmaceutical and Materials Science

This reagent is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[4][5] Its ability to introduce a two-carbon linker is particularly useful in drug design for modifying lead compounds to optimize their pharmacokinetic and pharmacodynamic properties. For instance, it can be used in the synthesis of various heterocyclic compounds that form the core of many therapeutic agents.[6]

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7][8][9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product.[2][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[2]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined molecular structure and predictable reactivity make it an indispensable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. A thorough understanding of its properties, a reliable synthesis protocol, and strict adherence to safety guidelines are paramount for its effective and safe utilization.

References

-

The Essential Role of 2-Bromoethyl Acetate in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

2-Bromoethyl isocyanate - 13C NMR Spectrum. SpectraBase. Retrieved from [Link]

-

13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Doc Brown's Chemistry. Retrieved from [Link]

-

4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. PubMed. Retrieved from [Link]

-

Material Safety Data Sheet. (2012-06-04). ABX advanced biochemical compounds. Retrieved from [Link]

-

on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

-

Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. MDPI. Retrieved from [Link]

-

Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. MDPI. Retrieved from [Link]

-

Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed Central. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

-

2-Bromoethyl methanesulfonate. PubChem. Retrieved from [Link]

Sources

- 1. 19263-21-9|this compound|BLD Pharm [bldpharm.com]

- 2. sceti.co.jp [sceti.co.jp]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.es [fishersci.es]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

Navigating the Solution Phase: An In-depth Technical Guide to the Solubility of 2-Bromoethyl Tosylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromoethyl tosylate, a pivotal bifunctional reagent in contemporary organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility. We delve into the molecular structure of 2-bromoethyl tosylate to predict its behavior in a range of organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to accurately determine solubility, ensuring reliable and reproducible results. This work is intended to empower researchers, process chemists, and drug development professionals to make informed decisions regarding solvent selection, reaction optimization, and purification strategies involving 2-bromoethyl tosylate.

Introduction: The Synthetic Versatility of 2-Bromoethyl Tosylate

2-Bromoethyl tosylate (2-bromoethyl 4-methylbenzenesulfonate) is a valuable reagent in organic chemistry, prized for its dual reactivity. The molecule incorporates two distinct functional groups: a reactive bromo moiety, which is a good nucleophilic substitution site, and a tosylate group, an excellent leaving group. This unique combination allows for sequential, selective transformations, making it a versatile building block in the synthesis of complex molecules, including pharmaceuticals and functional materials.

A profound understanding of its solubility in various organic solvents is a critical prerequisite for its effective utilization. Solubility dictates crucial parameters such as reaction kinetics, purification efficiency (e.g., crystallization), and overall process viability. This guide provides a framework for understanding and determining the solubility of this important synthetic intermediate.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of 2-bromoethyl tosylate, we must first analyze its molecular structure and inherent polarity.

The 2-bromoethyl tosylate molecule can be dissected into three key components:

-

The Tosyl Group: The p-toluenesulfonate group is polar and contains a sulfonate ester. Sulfonated molecules are known to often have poor solubility in many common organic solvents.

-

The Ethyl Linker: A short, nonpolar aliphatic chain.

-

The Bromo Group: The carbon-bromine bond is polar, contributing to the overall polarity of the molecule.

The interplay of these groups results in a molecule of moderate polarity. The computed XLogP3 value, a measure of lipophilicity, for the closely related 2-bromoethyl tosylate-d4 is 2.2, suggesting a degree of nonpolar character.[1]

Based on this structure, we can formulate general solubility predictions:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM). These solvents can engage in dipole-dipole interactions with the polar functionalities of 2-bromoethyl tosylate.

-

Chlorinated Solvents: Dichloromethane and chloroform are often effective solvents for compounds containing alkyl halides.

-

-

Moderate to Low Solubility Expected in:

-

Nonpolar Solvents: Such as hexanes and toluene. The nonpolar alkyl chain of the solute will interact favorably with these solvents, but the polar tosylate and bromo groups will be less well-solvated.

-

Polar Protic Solvents: Such as methanol and ethanol. While these solvents are polar, the potential for hydrogen bonding with the solvent molecules may be limited for 2-bromoethyl tosylate, which is a hydrogen bond acceptor but not a donor.

-

It is crucial to note that these are qualitative predictions. For precise process development, experimental determination of solubility is indispensable.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset of the quantitative solubility of 2-bromoethyl tosylate in a wide array of organic solvents is not available. This highlights the importance of the experimental protocols detailed in the subsequent sections. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Polar Aprotic | Acetone | 25 | ||

| Ethyl Acetate | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Acetonitrile (ACN) | 25 | |||

| Dimethylformamide (DMF) | 25 | |||

| Chlorinated | Dichloromethane (DCM) | 25 | ||

| Chloroform | 25 | |||

| Nonpolar | Hexanes | 25 | ||

| Toluene | 25 | |||

| Polar Protic | Methanol | 25 | ||

| Ethanol | 25 | |||

| Isopropanol | 25 |

Experimental Determination of Solubility

The following protocols provide robust methods for determining both qualitative and quantitative solubility.

Protocol for Qualitative Solubility Determination

This rapid method is useful for initial solvent screening.

Objective: To quickly assess whether 2-bromoethyl tosylate is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.

Materials:

-

2-Bromoethyl tosylate

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol)

-

Small, dry test tubes with stoppers

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 1 mL of the selected solvent to a clean, dry test tube.

-

Add a small, precisely weighed amount (e.g., 10 mg) of 2-bromoethyl tosylate to the test tube.

-

Stopper the test tube and shake vigorously for 60 seconds. A vortex mixer can be used for more consistent results.

-

Allow the mixture to stand for at least 2 minutes and observe.

-

Record your observations.

Interpretation of Results:

-

Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain, or the solution appears cloudy.

-

Insoluble: The solid does not appear to dissolve, and two distinct phases (solid and liquid) are clearly visible.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Objective: To determine the saturation concentration of 2-bromoethyl tosylate in a specific solvent at a constant temperature.

Materials:

-

2-Bromoethyl tosylate

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-bromoethyl tosylate to a vial containing a known volume or mass of the solvent. "Excess" means that a visible amount of undissolved solid remains.

-

Seal the vial tightly.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure that undissolved solid is still present.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.

-

Accurately weigh the filtered solution.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC, GC, or UV-Vis method to determine the concentration of 2-bromoethyl tosylate.

-

Prepare a calibration curve using standard solutions of known concentrations of 2-bromoethyl tosylate.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Safety and Handling

2-Bromoethyl tosylate should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Visualizing the Concepts

Molecular Structure and Functional Groups

Caption: Functional components of 2-bromoethyl tosylate influencing its solubility.

Experimental Workflow for Quantitative Solubility

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

References

-

PubChem. 2-Bromoethyl tosylate-d4. National Center for Biotechnology Information. [Link]

- Material Safety Data Sheet for 2-Bromoethyl p-toluenesulfonate. (Provided by various chemical suppliers, accessible through their websites).

- "Solubility of Things" website for general solubility inform

- Standard laboratory technique manuals for organic chemistry, such as "Vogel's Textbook of Practical Organic Chemistry."

-

IUPAC-NIST Solubility Database. [Link]

-

Royal Society of Chemistry. Experimental supporting information for organic synthesis. [Link]

-

PubChem. Bromo tosylate. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Tosylates and Mesylates. [Link]

Sources

In-Depth Technical Guide: Stability and Storage of 2-Bromoethyl 4-Methylbenzenesulfonate

Abstract: This guide provides a comprehensive technical analysis of the stability and optimal storage conditions for 2-bromoethyl 4-methylbenzenesulfonate. As a key bifunctional reagent in organic synthesis, its purity and integrity are paramount for reproducible and successful experimental outcomes. This document synthesizes established chemical principles with field-proven best practices to deliver a robust framework for researchers, scientists, and drug development professionals, ensuring the long-term viability of this critical building block.

Introduction: The Synthetic Utility and Inherent Reactivity of this compound

This compound, commonly referred to as 2-bromoethyl tosylate, is a versatile alkylating agent valued for its dual reactivity. It features a bromine atom and a p-toluenesulfonate (tosylate) group, an exceptionally good leaving group, on adjacent carbons. This structure allows for sequential nucleophilic substitutions, making it a valuable precursor in the synthesis of pharmaceuticals and complex organic molecules.[]

However, the very electrophilicity that makes sulfonate esters potent reagents also renders them susceptible to degradation.[2][3] Understanding the specific decomposition pathways of this compound is not merely an academic exercise but a critical necessity for ensuring reaction efficiency, minimizing impurity formation, and guaranteeing the reliability of synthetic processes. This guide delineates the mechanisms of its degradation and establishes a self-validating protocol for its handling and storage.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential for developing appropriate handling strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO₃S | [4] |

| Molecular Weight | 279.15 g/mol | [][5] |

| Appearance | White to off-white crystalline solid | Representative Supplier Data |

| Melting Point | Not consistently reported; solid at room temp. | - |

| Boiling Point | 365.6 ± 25.0 °C at 760 mmHg (Predicted) | [] |

| Purity (Typical) | ≥95% | [] |

| Recommended Storage | 2-8 °C, under inert atmosphere | [5][6] |

Key Mechanisms of Degradation

The stability of this compound is primarily compromised by its sensitivity to nucleophiles, particularly water, and its potential for intramolecular reactions.

Hydrolysis

Like most sulfonate esters, 2-bromoethyl tosylate is susceptible to hydrolysis.[7] The presence of atmospheric or solvent-borne moisture can lead to the cleavage of the sulfonate ester bond, yielding 2-bromoethanol and p-toluenesulfonic acid. This not only consumes the active reagent but also introduces an acidic impurity that can catalyze further decomposition or interfere with subsequent reactions.

Caption: Fig. 1: Hydrolytic degradation of this compound.

Intramolecular Cyclization (Neighboring Group Participation)

A more insidious degradation pathway arises from the molecule's bifunctional nature. The adjacent bromine atom can act as an internal nucleophile, attacking the carbon bearing the tosylate leaving group. This process, known as neighboring group participation, proceeds through a highly strained but reactive cyclic bromonium ion intermediate. This intermediate can then be attacked by any available nucleophile (e.g., the displaced tosylate anion, a bromide ion, or a water molecule), leading to a mixture of rearranged products and a significant loss of purity.

Caption: Fig. 2: Intramolecular cyclization via a cyclic bromonium ion intermediate.

Field-Proven Storage & Handling Protocol

To mitigate these degradation pathways, a stringent protocol based on the exclusion of atmospheric moisture and the reduction of thermal energy is mandatory. This system is self-validating; adherence to each step ensures the integrity of the material.

Core Principles: Anhydrous Conditions and Cold Storage

The protocol is built upon two pillars:

-

Inert Environment: The exclusion of atmospheric moisture is the most critical factor in preventing hydrolysis.

-

Temperature Control: Lower temperatures decrease the kinetic rate of all decomposition reactions.

Step-by-Step Methodology for Long-Term Storage

-

Receipt and Inspection: Upon receiving the product, immediately inspect the container seal for any breaches. Note the manufacturer's date of release.

-

Aliquotting in an Inert Atmosphere: For long-term storage, it is inadvisable to repeatedly access the main container. In a glove box or under a positive pressure stream of inert gas (argon or dry nitrogen), aliquot the material into smaller, single-use quantities in clean, dry amber glass vials with PTFE-lined caps.

-

Expertise & Causality: Aliquotting prevents contamination of the bulk material from repeated openings, which inevitably introduces moisture and air. Amber glass protects against potential photolytic degradation, a general best practice for complex organic molecules.

-

-

Inert Gas Blanketing: Before sealing each aliquot, flush the vial headspace with inert gas for 15-30 seconds to displace all air. Seal the cap tightly.

-

Primary and Secondary Containment:

-

Wrap the threads of the sealed vial with Parafilm® as an extra barrier against moisture ingress.

-

Place the sealed vials inside a larger, labeled secondary container.

-

Store this secondary container in a desiccator cabinet or a sealed bag containing a desiccant (e.g., silica gel).

-

-

Refrigeration: Place the entire desiccated containment system in a refrigerator dedicated to chemical storage, maintained at 2-8 °C .[5]

-

Trustworthiness: This multi-barrier approach (sealed vial, Parafilm®, desiccator, refrigerator) creates a robust system that protects the compound's integrity even in the event of minor failure at one level.

-

Caption: Fig. 3: Workflow for the optimal storage of this compound.

Protocol for Stability Verification

For sensitive applications, periodic verification of purity is recommended. ¹H NMR spectroscopy is the most direct method for identifying and quantifying degradation.

Step-by-Step ¹H NMR Purity Assessment

-

Environment: Perform all sample preparation in a low-humidity environment or a glove box to prevent hydrolysis during the analysis itself.

-

Sample Preparation:

-

Allow an unopened aliquot vial to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of anhydrous deuterated chloroform (CDCl₃).

-

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 30s) to allow for accurate integration of all signals.

-

Spectral Analysis:

-

Pristine Sample: Identify the characteristic peaks for this compound (aromatic protons of the tosyl group, and the two methylene triplets).

-

Degradation Markers: Look for the emergence of new signals. The primary hydrolysis product, 2-bromoethanol, will show distinct new triplets.

-

Quantification: Compare the integration of a characteristic peak from the parent compound to the integration of a peak from a degradation product to determine the percentage of impurity.

-

Conclusion

The synthetic power of this compound is directly linked to its purity. Its inherent susceptibility to hydrolysis and intramolecular cyclization mandates a rigorous storage and handling protocol. By implementing a multi-barrier system centered on cold, anhydrous, and inert conditions, researchers can effectively prevent degradation. The validation of these protocols through periodic analytical checks ensures that this reagent can be used with confidence, leading to more reliable and reproducible results in research and development.

References

-

Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. R Discovery. Retrieved January 14, 2026, from [Link]

-

Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, 75(13), 4632-5. Retrieved January 14, 2026, from [Link]

-

LeBlond, C., et al. (n.d.). Sulfonate Esters - How Real is the Risk? Pharmaceutical Quality Research Institute (PQRI). Retrieved January 14, 2026, from [Link]

-

Periodic Chemistry. (2019). Sulfonate Esters. Retrieved January 14, 2026, from [Link]

-

Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. 19263-21-9|this compound|BLD Pharm [bldpharm.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. pqri.org [pqri.org]

2-bromoethyl 4-methylbenzenesulfonate safety data sheet

An In-Depth Technical Guide to the Safe Handling of 2-Bromoethyl 4-Methylbenzenesulfonate